N-Methyl-o-phenylenediamine dihydrochloride
CAS No.: 25148-68-9
VCID: VC0018795
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol
* For research use only. Not for human or veterinary use.
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Description | N-Methyl-o-phenylenediamine dihydrochloride, also known as N-Methyl-1,2-benzenediamine dihydrochloride, is an acidic salt that is generally soluble in water . It is a derivative of phenylenediamine and has been studied for its applications in immunohistochemistry, cancer treatment, and toxicology. This compound is useful in organic synthesis . The synthesis of N-Methyl-o-phenylenediamine dihydrochloride can be achieved through various methods, including methylating o-Nitraniline with methyl-sulfate and reducing N-methyl o-Nitraniline with palladium carbon . It appears as a solid, ranging in color from pale red to light beige . N-Methyl-o-phenylenediamine dihydrochloride melts at 191°C and is soluble in water at >=10 g/100 mL at 23 ºC . Similar to N-Methyl-o-phenylenediamine dihydrochloride, o-Phenylenediamine (OPD) is also an organic compound with the formula C6H4(NH2)2, used as a precursor to heterocyclic compounds . Thiophanate-methyl, a herbicide, is produced from o-phenylenediamine . N'-acyl-N-methylphenylenediamine is another similar compound, which is identified as an agent for signal amplification in immunohistochemistry. |
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CAS No. | 25148-68-9 |
Product Name | N-Methyl-o-phenylenediamine dihydrochloride |
Molecular Formula | C7H12Cl2N2 |
Molecular Weight | 195.09 g/mol |
IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H |
Standard InChIKey | DKEONVNYXODZRQ-UHFFFAOYSA-N |
SMILES | CNC1=CC=CC=C1N.Cl.Cl |
Canonical SMILES | CNC1=CC=CC=C1N.Cl.Cl |
Synonyms | N-Methyl-1,2-phenylenediamine Dihydrochloride; 1-Amino-2-methylaminobenzene; N1-Methyl-1,2-benzenediamine Hydrochloride; |
PubChem Compound | 91296 |
Last Modified | Sep 16 2023 |
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